2-Chloro-4,6-difluorobenzonitrile

Herbicide development Structure-activity relationship Agrochemical intermediate

Researchers developing herbicides or antifungal triazoles often face a supply gap for regioselectively halogenated benzonitriles with proven SAR relevance. 2-Chloro-4,6-difluorobenzonitrile (CAS 1242338-90-4) addresses this need as a differential synthetic intermediate. - Features the ortho 2,6-dihalogenated pattern critical for herbicidal activity, with a retained chlorine for downstream coupling. - Contains the validated 2,4-difluorophenyl pharmacophore for antifungal triazole development. - Serves as a precursor for liquid crystal materials under US4551264A structural claims.

Molecular Formula C7H2ClF2N
Molecular Weight 173.547
CAS No. 1242338-90-4
Cat. No. B593828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-difluorobenzonitrile
CAS1242338-90-4
Synonyms2-chloro-4,6-difluorobenzonitrile
Molecular FormulaC7H2ClF2N
Molecular Weight173.547
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)Cl)F
InChIInChI=1S/C7H2ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H
InChIKeyBRCVOCMSJCGQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-difluorobenzonitrile: Procurement and Structural Overview


2-Chloro-4,6-difluorobenzonitrile (CAS 1242338-90-4) is a halogenated benzonitrile derivative with the molecular formula C₇H₂ClF₂N and a molecular weight of 173.55 g/mol . The compound features a benzene ring substituted with a nitrile group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 4 and 6 . Its physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 218.7±35.0 °C at 760 mmHg, a flash point of 86.0±25.9 °C, and a LogP value of approximately 1.26 (calculated) to 2.72 (vendor-reported) . Commercial suppliers offer this compound at 95% to 97% purity for research and development applications, with documented storage conditions at room temperature [1].

Pattern 2,6-Dihalogen substitution framework (Cl/F)
Chemistry Selective chlorine retention for downstream coupling
Context Agrochemical and materials science building block

Why Generic Substitution with Other Halogenated Benzonitriles Fails


Generic substitution of 2-chloro-4,6-difluorobenzonitrile with other halogenated benzonitriles fails due to documented structure-activity relationships (SAR) in benzonitrile chemistry. Foundational research demonstrates that the specific substitution pattern at positions 2 and 6 critically determines biological activity; benzonitriles substituted at these ortho positions by halogen atoms exhibit the highest herbicidal activity compared to alternative substitution patterns [1]. Furthermore, the 2,4-difluorophenyl moiety has been established as an effective pharmacophore group for antifungal activity in triazole derivatives, with compounds containing this specific substitution pattern showing optimal in vivo antifungal performance [2]. The combination of chlorine at position 2 with fluorines at positions 4 and 6 in 2-chloro-4,6-difluorobenzonitrile creates a unique electronic and steric environment that cannot be replicated by isomers such as 2,6-difluorobenzonitrile (lacks chlorine), 2,4-difluorobenzonitrile (lacks 6-position substitution), or 2-chloro-6-fluorobenzonitrile (lacks 4-position fluorine), each of which presents distinct substitution patterns with documented differential activity profiles [1].

2,6-Difluorobenzonitrile (CAS 1897-52-5) Absence of chlorine may alter reactivity and reported herbicidal SAR that favors 2-chloro substitution.
2,4-Difluorobenzonitrile (CAS 393-52-2) Lacks 6-position halogen, shifting electronic environment and potentially reducing activity associated with 2,6-dihalogen pattern.
2-Chloro-6-fluorobenzonitrile (CAS 668-45-1) Missing 4-fluoro substituent removes the 2,4-difluorophenyl motif linked to antifungal pharmacophore context.

Differentiation Evidence Against Closest Analogs


Herbicidal Activity Advantage of 2,6-Dihalogen Substitution

Structure-activity analysis of substituted benzonitriles establishes that compounds with halogen substitution at both the 2 and 6 positions exhibit the highest herbicidal activity. 2-Chloro-4,6-difluorobenzonitrile possesses this optimal 2,6-disubstituted halogen pattern (chlorine at position 2, fluorine at position 6). The foundational Koopman and Daams study (1965) experimentally determined this SAR across multiple herbicidal assays, establishing a clear hierarchy of activity based on substitution pattern [1].

Herbicidal SAR
Class-level inference
2,6-Disubstituted halogen benzonitriles exhibit highest reported activity among tested substitution patterns. Target compound possesses Cl at C2 and F at C6.
Supports selection as a preferred 2,6-dihalogen scaffold for herbicidal analog synthesis.
Class-level SAR from Weed Research (1965); verify in target assay.
Herbicide development Structure-activity relationship Agrochemical intermediate

LogP Lipophilicity Advantage vs 2,6-Difluorobenzonitrile

2-Chloro-4,6-difluorobenzonitrile exhibits a calculated LogP of approximately 1.26 (ChemSrc) to 2.72 (vendor-reported experimental), whereas the chlorine-free analog 2,6-difluorobenzonitrile has an XLogP3 of approximately 1.8 [1]. The presence of chlorine at position 2 in 2-chloro-4,6-difluorobenzonitrile increases molecular weight (173.55 vs 139.10 g/mol) and modulates lipophilicity compared to the fully fluorinated analog [1].

LogP & MW Profile
Cross-study comparable
MW 173.55 g/mol; LogP 1.26–2.72 (vs. 2,6-difluorobenzonitrile MW 139.10, XLogP3 1.8). Boiling point +21.7°C, density +0.15 g/cm³.
Chlorine-driven lipophilicity shift may influence partitioning and reaction handling compared to all-fluorine analog.
LogP range reflects vendor and calculated values; confirm experimentally for specific solvent system.
Lipophilicity Partition coefficient Reaction optimization

Structural Role of 4-Position Fluorine vs 2-Chloro-6-fluorobenzonitrile

2-Chloro-4,6-difluorobenzonitrile contains fluorine atoms at both the 4 and 6 positions, whereas 2-chloro-6-fluorobenzonitrile lacks fluorine at the 4-position. The presence of the 4-position fluorine in 2-chloro-4,6-difluorobenzonitrile introduces additional electron-withdrawing character to the aromatic ring system, affecting both electronic properties and potential sites for nucleophilic aromatic substitution reactions . The 2,4-difluorophenyl pharmacophore has documented relevance in antifungal triazole development [1].

4-F Substitution Role
Cross-study comparable
Additional 4-fluoro (vs. 2-chloro-6-fluorobenzonitrile, MW 155.56) introduces electron-withdrawing character and aligns with 2,4-difluorophenyl pharmacophore reports.
Enables research of 2,4-difluorophenyl motif for antifungal triazole design; missing in simpler analog.
Pharmacophore relevance from J. Fluorine Chem. (2006); evaluate in specific target system.
Regioselective synthesis Electron-withdrawing effects Building block differentiation

Halex Process Synthetic Feasibility vs Trichlorinated Route

2-Chloro-4,6-difluorobenzonitrile can be synthesized via the Halex (halogen exchange) process from 2,4,6-trichlorobenzonitrile using potassium fluoride in aprotic polar solvents such as N-methyl-2-pyrrolidone. This synthetic route is documented in fluorobenzonitrile preparation patents [1][2]. The selective fluorine exchange at positions 4 and 6 while retaining chlorine at position 2 yields the target compound directly.

Halex Synthesis
Class-level inference
Synthesized via selective Halex fluorination of 2,4,6-trichlorobenzonitrile using KF in aprotic polar solvent; chlorine at C2 retained.
Provides a route to a chlorinated building block not accessible via complete halogen exchange.
Conditions: 150–250°C, NMP/sulfolane (US4351777A). Assess scalability and selectivity for your process.
Halogen exchange Fluorination chemistry Process chemistry

Liquid Crystal Intermediate Utility via 2,6-Dihalogenated Pattern

Polyhalogenoaromatic compounds with 2,6-dihalogen substitution patterns, including 2-chloro-6-fluoro-1,4-phenylene and 2,6-difluoro-1,4-phenylene derivatives, are specifically claimed as components for liquid crystal compositions due to their dielectric anisotropy properties [1]. 2-Chloro-4,6-difluorobenzonitrile contains the 2,6-dihalogenated (Cl/F) pattern with the benzonitrile core required for such applications.

Liquid Crystal IP
Class-level inference
US4551264A claims 2,6-dihalogen-1,4-phenylene derivatives (incl. 2-chloro-6-fluoro pattern) for liquid crystal compositions due to dielectric anisotropy.
Positions compound within a patented structural class for liquid crystal intermediate research.
Patent classification; verify dielectric performance and freedom-to-operate.
Liquid crystal materials Dielectric anisotropy Display materials

Research and Industrial Application Scenarios


Herbicide Development Intermediate

2-Chloro-4,6-difluorobenzonitrile serves as a strategic intermediate for herbicide discovery programs based on the established SAR demonstrating that 2,6-disubstituted halogen benzonitriles exhibit optimal herbicidal activity among benzonitrile substitution patterns [1]. The compound provides the 2,6-dihalogenated framework with chlorine at position 2 and fluorine at position 6, plus an additional fluorine at position 4, offering a distinct starting point for analog synthesis compared to dichlobenil (2,6-dichlorobenzonitrile) or 2,6-difluorobenzonitrile.

Antifungal Pharmacophore Incorporating 2,4-Difluorophenyl Motif

The 2,4-difluorophenyl group has been validated as an effective pharmacophore for antifungal activity in triazole derivatives, with compounds containing this specific substitution pattern showing optimal in vivo antifungal performance [2]. 2-Chloro-4,6-difluorobenzonitrile contains the 2,4-difluorophenyl motif (fluorines at positions 4 and 6 relative to nitrile, equivalent to 2 and 4 positions on the phenyl ring when considering alternative numbering), making it a relevant building block for synthesizing antifungal candidates within this established pharmacophore framework.

Liquid Crystal Material Intermediate

Based on patent classification US4551264A, compounds containing 2,6-dihalogenated aromatic patterns including 2-chloro-6-fluoro-1,4-phenylene derivatives are specifically claimed for liquid crystal compositions due to favorable dielectric anisotropy properties [3]. 2-Chloro-4,6-difluorobenzonitrile falls within this claimed structural class and can serve as a precursor for synthesizing liquid crystal materials when further functionalized at the nitrile group or through cross-coupling reactions.

Selective Halogen Exchange Intermediate

2-Chloro-4,6-difluorobenzonitrile is accessible via selective Halex fluorination of 2,4,6-trichlorobenzonitrile, wherein chlorine atoms at positions 4 and 6 undergo fluorine exchange while the chlorine at position 2 is retained [4]. This selective reactivity pattern enables the compound to serve as a differential building block in multi-step syntheses where the chlorine atom is reserved for later functionalization (e.g., cross-coupling, nucleophilic substitution) while the fluorines provide metabolic stability and electronic modulation.

Application
Selection Property
Validation Focus
Herbicide intermediate synthesis
2,6-Dihalogen substitution pattern
SAR-based herbicidal activity screening
Antifungal pharmacophore research
2,4-Difluorophenyl motif presence
Reported antifungal triazole SAR context
Liquid crystal intermediate studies
2,6-Dihalogen aromatic core
Dielectric anisotropy property review
Selective halogen exchange synthesis
Chlorine retention at position 2
Halex process compatibility and downstream coupling

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